molecular formula C26H22F26O4S2 B1622275 Bis[3-(1H,1H,2H,2H-perfluorooctylthio)propyl]fumarate CAS No. 56927-83-4

Bis[3-(1H,1H,2H,2H-perfluorooctylthio)propyl]fumarate

Cat. No. B1622275
CAS RN: 56927-83-4
M. Wt: 956.5 g/mol
InChI Key: TYMGDYKDZSSLJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis[3-(1H,1H,2H,2H-perfluorooctylthio)propyl]fumarate (BFPF) is an organic compound belonging to the family of perfluorinated compounds. It is a derivative of fumaric acid, an organic compound that is widely used in food, pharmaceutical, and industrial applications. BFPF has been studied for its potential applications in scientific research, particularly in the area of drug delivery and drug targeting.

Scientific Research Applications

Bis[3-(1H,1H,2H,2H-perfluorooctylthio)propyl]fumarate has been studied for its potential applications in scientific research, particularly in the area of drug delivery and drug targeting. It has been shown to enhance the solubility of hydrophobic drugs, allowing for more efficient delivery of the drug to its target site. This compound has also been studied for its potential applications in gene delivery, gene therapy, and targeted drug delivery.

Mechanism of Action

The mechanism of action of Bis[3-(1H,1H,2H,2H-perfluorooctylthio)propyl]fumarate is not yet fully understood. However, it is believed that its fluoroalkyl chain is responsible for its enhanced solubility in organic solvents and its ability to interact with biological membranes. This interaction allows for the delivery of hydrophobic drugs to their target site.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to enhance the solubility of hydrophobic drugs, allowing for more efficient delivery of the drug to its target site. It has also been studied for its potential applications in gene delivery, gene therapy, and targeted drug delivery.

Advantages and Limitations for Lab Experiments

The advantages of using Bis[3-(1H,1H,2H,2H-perfluorooctylthio)propyl]fumarate in laboratory experiments include its enhanced solubility in organic solvents and its ability to interact with biological membranes. This allows for the delivery of hydrophobic drugs to their target site. The main limitation of this compound is its limited availability, as it is not commercially available and must be synthesized in the laboratory.

Future Directions

The potential future directions for Bis[3-(1H,1H,2H,2H-perfluorooctylthio)propyl]fumarate include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug delivery, gene therapy, and targeted drug delivery. Additionally, research into the synthesis of this compound and its availability for commercial use could lead to wider applications of this compound.

properties

IUPAC Name

bis[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propyl] (E)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F26O4S2/c27-15(28,17(31,32)19(35,36)21(39,40)23(43,44)25(47,48)49)5-11-57-9-1-7-55-13(53)3-4-14(54)56-8-2-10-58-12-6-16(29,30)18(33,34)20(37,38)22(41,42)24(45,46)26(50,51)52/h3-4H,1-2,5-12H2/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMGDYKDZSSLJM-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(=O)C=CC(=O)OCCCSCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CSCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(COC(=O)/C=C/C(=O)OCCCSCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CSCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F26O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

956.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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